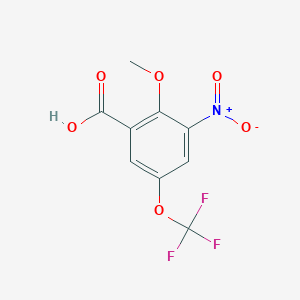

![molecular formula C21H16N4O5S2 B2521838 2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 309925-21-1](/img/structure/B2521838.png)

2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide, also known as MNBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBA is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of biochemistry and physiology.

Applications De Recherche Scientifique

Optoelectronics and Analytical Tools

The photophysical behavior of this compound has been studied in different solvents . It is a key material for making naphthalene, and its absorption and fluorescence emission spectra align with experimental observations. Notably, solvent polarity affects the excited-state hydrogen bond dynamics and proton transfer processes. Understanding these solvent effects can aid in developing new products for optoelectronics and analytical applications.

Luminescent Materials

Functionalized 2-(benzo[d]thiazol-2-yl)phenol ligands, such as BTZ-Cz-OH and BTZ-DCz-OH , have been investigated as luminescent materials. These compounds, along with their boron complexes (BTZ-Cz-BF and BTZ-DCz-BF ), exhibit good thermal stability and electrochemical stability . While the specific compound may not be directly studied in this context, it belongs to the same class of functionalized benzothiazole derivatives, which are promising for luminescent applications.

Hydrazinobenzothiazole Derivatives

In related research, hydrazinobenzothiazole compounds have been synthesized. For instance, 6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol (BTHP) and 5-(2-(benzo[d]thiazol-2-yl)hydrazono)pentane-1,2,3,4-tetraol (BTHT) were prepared . These derivatives may have applications in areas such as coordination chemistry, bioconjugation, or drug design.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to inhibit hiv-1 rt , suggesting that this compound may also target similar enzymes or proteins.

Mode of Action

It’s worth noting that similar compounds have shown inhibitory action against hiv-1 rt . This suggests that the compound might interact with its targets, possibly leading to inhibition or modulation of their activity.

Biochemical Pathways

Given the potential inhibitory action on hiv-1 rt , it can be inferred that the compound might affect the replication cycle of HIV-1 or similar viruses.

Result of Action

Similar compounds have shown to induce protease expression in staphylococcus aureus , suggesting that this compound might have similar effects.

Action Environment

It’s worth noting that the activity of similar compounds can be affected by solvent polarity .

Propriétés

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O5S2/c1-13-6-9-15(10-7-13)32(29,30)24-17-5-3-2-4-16(17)20(26)23-21-22-18-11-8-14(25(27)28)12-19(18)31-21/h2-12,24H,1H3,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSANSAUJMJYFGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2521760.png)

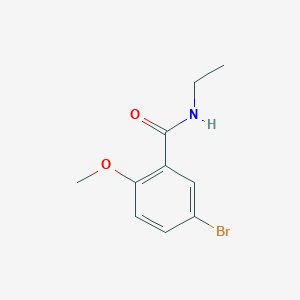

![1-[(4-Methoxyphenyl)methyl]-3-methylurea](/img/structure/B2521764.png)

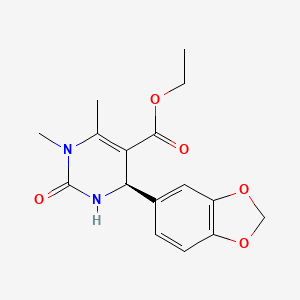

![N-(3,5-dimethoxyphenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2521766.png)

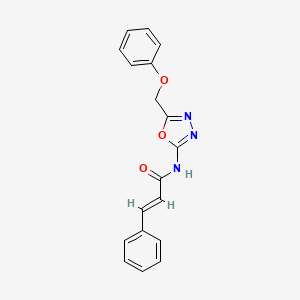

![2-(4-chlorophenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2521768.png)

![methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2521771.png)

![1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2521773.png)

![methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2521774.png)

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521776.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxamide](/img/structure/B2521777.png)

![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)